4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
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Overview
Description
4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is a complex organic compound that features a morpholine ring, a nitro group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile. The nitro group is introduced via nitration of the aromatic ring, and the morpholine ring is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{2-Nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine: Similar structure but with a pyridine ring at a different position.
4-{2-Nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine: Another positional isomer with the pyridine ring at position 2.
4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-thiadiazol-3-yl]phenyl}morpholine: Similar compound with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 4-{2-Nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine lies in its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-22(24)15-10-12(3-4-14(15)21-6-8-25-9-7-21)16-19-17(26-20-16)13-2-1-5-18-11-13/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDFTKIHDVMVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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